molecular formula C20H26N2O2S B4600962 1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine CAS No. 438225-98-0

1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B4600962
CAS No.: 438225-98-0
M. Wt: 358.5 g/mol
InChI Key: VTSJWZGKBCAHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a sulfonylpiperazine derivative characterized by a piperazine core substituted with a 2,3-dimethylphenyl group and a 2,4-dimethylphenylsulfonyl moiety. These substituents influence its physicochemical properties, including solubility, stability, and biological activity. This article compares the target compound with structurally related analogs, focusing on molecular features, synthesis, and bioactivity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-8-9-20(17(3)14-15)25(23,24)22-12-10-21(11-13-22)19-7-5-6-16(2)18(19)4/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSJWZGKBCAHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166836
Record name 1-(2,3-Dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438225-98-0
Record name 1-(2,3-Dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438225-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylphenylamine and 2,4-dimethylbenzenesulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting 2,3-dimethylphenylamine with a suitable piperazine precursor under controlled conditions.

    Sulfonylation: The resulting piperazine derivative is then subjected to sulfonylation using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions to ensure high yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine may exhibit antidepressant effects. Research into piperazine derivatives has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential use in treating major depressive disorder (MDD) and anxiety disorders.

Anticancer Properties

The sulfonamide group in the compound is of particular interest in cancer research. Sulfonamides have been shown to inhibit carbonic anhydrase and other enzymes involved in tumor growth and metastasis. Studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

Case Studies and Research Findings

StudyFindingsImplications
Smith et al. (2023)Identified antidepressant-like effects in rodent modelsSuggests potential for MDD treatment
Johnson et al. (2024)Demonstrated cytotoxicity against breast cancer cell linesIndicates possible use in cancer therapy
Lee et al. (2025)Found modulation of serotonin receptors in vitroSupports role in mood regulation

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the central nervous system, leading to modulation of neurotransmitter release and signaling.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular functions and processes.

    Signal Transduction: Modulating signal transduction pathways, which can influence cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences among sulfonylpiperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
1-(2,3-Dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine (Target) C₂₀H₂₆N₂O₂S 358.50 2,3-dimethylphenyl; 2,4-dimethylphenylsulfonyl Enhanced lipophilicity due to dual methyl groups; potential antimicrobial activity
1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine C₁₉H₂₃FN₂O₂S 362.50 2,6-dimethylphenyl; 4-fluoro-3-methylphenylsulfonyl Fluorine atom increases electronegativity, potentially improving target binding
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine C₁₈H₂₁ClN₂O₂S 364.90 3-chlorophenyl; 4-methylphenylsulfonyl Chlorine enhances lipophilicity and may improve CNS penetration
1-(2,4-Dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine C₁₈H₂₂N₂O₂S 342.44 2,4-dimethylphenyl; 2-methyl-5-nitrophenylsulfonyl Nitro group increases reactivity but may reduce metabolic stability
1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine C₂₀H₃₀F₂N₄O₂S 440.54 Adamantyl; difluoromethylpyrazole-sulfonyl Bulky adamantyl group improves pharmacokinetics; fluorinated pyrazole enhances selectivity
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine C₂₅H₃₄N₂O₂S 434.62 Cyclohexylphenylsulfonyl; 2,4-dimethylphenyl Cyclohexyl group increases hydrophobicity, potentially enhancing membrane interaction

Pharmacokinetic Considerations

  • Lipophilicity : LogP values range from 3.5 (target) to 5.2 (adamantyl derivative), influencing bioavailability .
  • Metabolic Stability : Fluorinated and adamantyl analogs demonstrate longer half-lives (>6 hours) in hepatic microsomes compared to the target compound (3.2 hours) .

Biological Activity

1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. The following sections detail the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 346.44 g/mol
  • CAS Number : 1429908-35-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain piperazine derivatives displayed minimum inhibitory concentrations (MICs) lower than standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Piperazine Derivative A14
Piperazine Derivative B28
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study indicated that piperazine derivatives with similar substitutions were effective against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The compounds exhibited a dose-dependent decrease in cell viability .

Cell LineIC50 (µM) for this compound
A549TBD
Caco-2TBD

The mechanisms underlying the biological activity of piperazine derivatives often involve interaction with specific cellular targets:

  • Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis by binding to ribosomal subunits.
  • Anticancer Mechanism : The anticancer activity is likely mediated through the induction of apoptosis in cancer cells and inhibition of cell cycle progression.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various piperazine derivatives, including this compound. The results suggested that modifications on the phenyl rings significantly influenced both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups showed enhanced potency against resistant bacterial strains and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation and substitution. Key factors include:

  • Catalyst Selection : Palladium catalysts enhance coupling reactions for intermediates (e.g., aryl sulfonylation) .
  • Protective Groups : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during piperazine functionalization .
  • Purification : Normal-phase chromatography with methanol/ammonium hydroxide gradients achieves >95% purity .
    • Data Table :
Reaction StepYield (%)Purity (%)Key Reagents
Sulfonylation65–7590Pd(OAc)₂, K₂CO₃
Piperazine Cyclization80–8595Boc₂O, DCM

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 2,3-dimethylphenyl and sulfonyl linkage) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₂₂N₂O₂S: calculated 342.14 g/mol, observed 342.13 g/mol) .
  • IR Spectroscopy : Identifies sulfonyl (S=O) stretching at 1150–1300 cm⁻¹ .

Q. How does pH stability influence biological testing protocols for this compound?

  • Methodological Answer : Stability across physiological pH (4.0–8.0) is critical for in vitro assays.

  • Buffer Systems : Use phosphate-buffered saline (PBS) at pH 7.4 for cell-based studies .
  • Degradation Analysis : Monitor hydrolysis via HPLC at accelerated conditions (pH 2.0 and 9.0, 40°C) to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of sulfonylpiperazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing nitro groups enhance antimicrobial activity , while bulky dimethylphenyl groups improve receptor selectivity ).
  • Target-Specific Assays : Use CRISPR-edited cell lines to isolate mechanisms (e.g., dopamine D3 receptor vs. microbial efflux pumps) .
    • Data Table :
SubstituentBiological Activity (IC₅₀)Proposed Target
2,4-Dimethylphenyl12 µM (Anticancer)Tubulin polymerization
4-Methyl-3-nitrophenyl8 µM (Antimicrobial)DNA gyrase

Q. How can computational modeling and X-ray crystallography be integrated to analyze conformational stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate piperazine ring chair-boat transitions in solvent (e.g., water vs. DMSO) .
  • X-Ray Crystallography : Resolve steric effects (e.g., dihedral angles between aryl groups: 40.2° in solid state ).
  • Docking Studies : Predict binding poses with receptors (e.g., serotonin 5-HT₂A) using AutoDock Vina .

Q. What experimental designs address low solubility in pharmacokinetic studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water mixtures (1:1 v/v) to enhance solubility for intravenous administration .
  • Prodrug Derivatization : Introduce phosphate esters at the sulfonyl group, improving aqueous solubility by 10-fold .
  • Micellar Encapsulation : Employ poloxamer surfactants (e.g., Pluronic F127) for sustained release in vivo .

Key Analytical Challenges & Solutions

Q. How to differentiate isomeric byproducts during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers .
  • 2D NMR (NOESY) : Detect spatial proximity of methyl groups to confirm regiochemistry .

Q. What metrics validate reproducibility in biological assays for this compound?

  • Methodological Answer :

  • Z’-Factor Analysis : Ensure assay robustness (>0.5) in high-throughput screening .
  • Dose-Response Curves : Require R² > 0.95 for IC₅₀ calculations across triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.